3-Chloro-5-(difluoromethoxy)benzoic acid
Overview
Description
3-Chloro-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5ClF2O3. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 3-position and a difluoromethoxy group at the 5-position on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(difluoromethoxy)benzoic acid typically involves the following steps:
Aromatic Nucleophilic Substitution: A precursor molecule with a chlorine atom at the 3-position on the benzene ring reacts with a difluoromethoxy nucleophile.
Esterification and Hydrolysis: Another method involves reacting a precursor molecule with a chlorine atom at the 5-position with difluoromethanol (CF2HOH), followed by hydrolysis to obtain the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the processes likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as difluoromethoxy anions.
Esterification: Reagents include alcohols and an acid catalyst, such as sulfuric acid.
Major Products
Substitution Reactions: The major products are substituted benzoic acids with various nucleophiles replacing the chlorine atom.
Esterification: The major products are esters of this compound.
Scientific Research Applications
3-Chloro-5-(difluoromethoxy)benzoic acid is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The electron-withdrawing groups (chlorine and difluoromethoxy) on the benzene ring influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect enzyme activity, protein function, and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
3-Chloro-4-(difluoromethoxy)benzoic acid: Similar structure but with the difluoromethoxy group at the 4-position.
Uniqueness
3-Chloro-5-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the benzene ring.
Properties
IUPAC Name |
3-chloro-5-(difluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-1-4(7(12)13)2-6(3-5)14-8(10)11/h1-3,8H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQULMFOHBBORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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